3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride

Lipophilicity Membrane permeability Lead optimization

3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride (CAS 1365836-85-6) is a synthetic imidazolyl-alkanoic acid derivative supplied as a mono-hydrochloride salt with molecular formula C₇H₁₁ClN₂O₂ and molecular weight 190.63 g/mol. The compound features an imidazole ring N-linked to the 3-position of a 2-methylpropanoic acid backbone, yielding a scaffold that combines a metal-coordinating heterocycle with a conformationally restricted carboxylic acid moiety.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63
CAS No. 1365836-85-6
Cat. No. B2934128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride
CAS1365836-85-6
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63
Structural Identifiers
SMILESCC(CN1C=CN=C1)C(=O)O.Cl
InChIInChI=1S/C7H10N2O2.ClH/c1-6(7(10)11)4-9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H
InChIKeyGQAPFBYSZAHSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Imidazol-1-yl)-2-methylpropanoic Acid Hydrochloride (CAS 1365836-85-6): Procurement-Relevant Structural and Physicochemical Profile


3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride (CAS 1365836-85-6) is a synthetic imidazolyl-alkanoic acid derivative supplied as a mono-hydrochloride salt with molecular formula C₇H₁₁ClN₂O₂ and molecular weight 190.63 g/mol . The compound features an imidazole ring N-linked to the 3-position of a 2-methylpropanoic acid backbone, yielding a scaffold that combines a metal-coordinating heterocycle with a conformationally restricted carboxylic acid moiety . It is commercially offered as a research chemical with certified purity levels of 95–97% and defined storage conditions (sealed, dry, 2–8 °C), establishing baseline quality benchmarks for procurement evaluation .

Why 3-(1H-Imidazol-1-yl)-2-methylpropanoic Acid Hydrochloride Cannot Be Replaced by In-Class Analogs: Structural and Physicochemical Differentiation


Although multiple imidazolyl-propanoic acid derivatives are commercially available, generic substitution of 3-(1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride is scientifically unsound because the alpha-methyl substitution on the propanoic acid chain introduces a discrete stereocenter and increases lipophilicity by approximately 0.67 log units relative to the non-methylated parent compound . This LogP shift corresponds to a 4.7-fold higher octanol–water partition coefficient, directly affecting membrane permeability and protein-binding profiles in any biological assay context . Additionally, the hydrochloride salt form confers distinct aqueous solubility and handling characteristics compared to the free-base form (CAS 1051857-96-5) . The regioisomer in which the methyl group resides on the imidazole ring (CAS 24647-62-9) exhibits a LogP of only 0.67—intermediate between the non-methylated analog and the target compound—confirming that the position of the methyl substituent, not merely its presence, governs the physicochemical signature . These quantitative differences mean that substitution with any in-class analog will alter the experimental readout in permeability, solubility, or target-engagement assays, making the specific procurement of CAS 1365836-85-6 a prerequisite for reproducible research.

Quantitative Differentiation Evidence: 3-(1H-Imidazol-1-yl)-2-methylpropanoic Acid Hydrochloride vs. Closest Analogs


Lipophilicity Advantage Over Non-Methylated Parent Compound (LogP Δ = +0.67, 4.7-Fold Higher Partition)

The alpha-methyl group on the propanoic acid chain of CAS 1365836-85-6 raises the computed LogP to 1.03, compared with 0.36 for the non-methylated analog 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6) . This ΔLogP of +0.67 translates to an approximately 4.7-fold increase in the n-octanol/water partition coefficient. Both compounds share an identical topological polar surface area (TPSA = 55.12 Ų), meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity—a favorable profile for balancing passive permeability and aqueous solubility in drug-design programs .

Lipophilicity Membrane permeability Lead optimization

Regioisomeric Differentiation: Alpha-Methyl vs. Ring-Methyl Imidazole Propanoic Acid (ΔLogP = +0.36)

The target compound (alpha-methyl substitution) exhibits a LogP of 1.03, whereas its regioisomer 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 24647-62-9), in which the methyl group is substituted on the imidazole ring rather than the propanoic acid alpha-carbon, displays a LogP of 0.67 . This ΔLogP of +0.36 (approximately 2.3-fold higher partition) demonstrates that the position of the methyl substituent, not merely its presence, controls lipophilicity. The ring-methylated regioisomer also has a reported aqueous solubility of 250 mg/L, while the hydrochloride salt of the target compound is expected to exhibit higher solubility due to salt-form ionization, though direct comparative solubility data are not yet published .

Regioisomerism Physicochemical profiling Medicinal chemistry

Hydrochloride Salt Form Provides Validated Purity and Defined Storage Specifications Relative to Free Base

The hydrochloride salt (CAS 1365836-85-6) is commercially supplied at 97% purity (ChemScene) or ≥95% purity (CymitQuimica/Biosynth) with explicit storage requirements of sealed, dry conditions at 2–8 °C . In contrast, the free-base form (CAS 1051857-96-5, MW 154.17) has been discontinued by at least one major supplier (CymitQuimica), limiting procurement options and raising concerns about long-term commercial availability . The hydrochloride salt form also provides a defined stoichiometric counterion, which eliminates variability in ionization state that can occur with the free acid during formulation or biological assay preparation.

Salt selection Chemical stability Procurement specifications

Differentiation from 2-(1H-Imidazol-1-yl)propanoic Acid Positional Isomer: Backbone Length and LogP Shift

The target compound incorporates a three-carbon propanoic acid linker (Cα–Cβ–imidazole) with a methyl branch at Cα, whereas the positional isomer 2-(1H-imidazol-1-yl)propanoic acid (CAS 753489-91-7) has the imidazole directly attached to the Cα position of a two-carbon propanoic acid chain (imidazole–Cα–COOH) . The target compound has a computed LogP of 1.03 and molecular weight of 190.63 (HCl salt), while the 2-substituted positional isomer (free acid) has an experimental LogP of 0.53 and MW of 140.14 . The additional methylene spacer in the target compound increases both molecular size and lipophilicity, which alters the distance between the imidazole metal-coordination site and the carboxylic acid hydrogen-bonding motif—parameters that directly affect chelation geometry and target-binding pose .

Positional isomerism Structure-property relationships Scaffold selection

Non-Zwitterionic Scaffold Differentiates Target Compound from Amino-Acid-Derived Imidazole Analogs

The target compound (CAS 1365836-85-6) is a non-zwitterionic imidazolyl-alkanoic acid that lacks an amino group on the propanoic acid backbone, distinguishing it fundamentally from amino-acid-derived analogs such as alpha-methylhistidine hydrochloride (CAS 32381-18-3), which is a known histidine decarboxylase (HDC) inhibitor [1]. Alpha-methylhistidine contains a primary amine at the Cα position (C₇H₁₂ClN₃O₂; MW 209.67) and exists as a zwitterion at physiological pH, whereas the target compound (C₇H₁₁ClN₂O₂; MW 190.63) has only the imidazole nitrogen and carboxylic acid as ionizable groups . This absence of the α-amino group eliminates the zwitterionic character, yielding a distinct ionization profile, LogP, and target-engagement pattern that makes the target compound suitable for applications where amino acid transporter recognition or zwitterion-mediated off-target binding must be avoided [1].

Zwitterion Scaffold classification Enzyme inhibition

Optimal Research and Procurement Application Scenarios for 3-(1H-Imidazol-1-yl)-2-methylpropanoic Acid Hydrochloride


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity with Preserved Hydrogen-Bonding Capacity

In lead optimization programs where a +0.67 LogP increment is needed relative to the non-methylated imidazole-propanoic acid scaffold—without altering TPSA—CAS 1365836-85-6 offers a quantifiable lipophilicity advantage (LogP 1.03 vs. 0.36) while maintaining an identical polar surface area of 55.12 Ų . This profile is valuable when structure–activity relationship (SAR) exploration requires systematic modulation of membrane permeability without introducing additional hydrogen-bond donors or acceptors that could confound target-engagement data.

Peptidomimetic and Coordination Chemistry Building Block Requiring Non-Zwitterionic Imidazole-Carboxylic Acid Scaffold

As a non-zwitterionic imidazolyl-alkanoic acid lacking an α-amino group, the target compound serves as a cleaner synthetic intermediate for peptidomimetic design and metal-coordination studies compared to amino-acid-derived analogs such as alpha-methylhistidine [1]. The defined hydrochloride salt stoichiometry ensures consistent ionization state during coupling reactions, while the imidazole nitrogen provides a metal-chelating site whose geometry is modulated by the α-methyl-induced conformational restriction .

ADME Assay Development and Physicochemical Profiling Requiring Authentic Regioisomeric Standards

The target compound is the alpha-methyl-substituted regioisomer (LogP 1.03) and can be distinguished from the ring-methylated regioisomer 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (LogP 0.67) and the positional isomer 2-(1H-imidazol-1-yl)propanoic acid (LogP 0.53) by chromatographic retention and mass spectrometry . Procuring the authentic CAS 1365836-85-6 standard is essential for HPLC method development, metabolite identification, and permeability assay calibration where regioisomeric or positional isomeric cross-contamination would produce erroneous LogD or PAMPA readouts.

Long-Term Research Programs Requiring Stable, Multi-Sourced Procurement of Imidazole Building Blocks

With the free-base form (CAS 1051857-96-5) discontinued by major suppliers, the hydrochloride salt (CAS 1365836-85-6) represents the commercially sustainable procurement option, available from multiple vendors at 95–97% purity with defined storage conditions (sealed, dry, 2–8 °C) . This multi-supplier availability reduces supply-chain risk for multi-year medicinal chemistry or chemical biology programs that require consistent lot-to-lot quality.

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